molecular formula C18H17ClN2O3 B266987 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B266987
M. Wt: 344.8 g/mol
InChI Key: KQNJYICLYAYQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. This compound has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further development.

Mechanism of Action

3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is a potent inhibitor of several key signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of BTK, a key signaling molecule involved in the development and progression of B-cell malignancies. Additionally, 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to inhibit the activity of PI3K, AKT, and mTOR, which are also important signaling molecules involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have potent anti-tumor activity in preclinical studies, both in vitro and in vivo. This compound has been shown to inhibit the growth and survival of cancer cells, leading to tumor regression in animal models of cancer. Additionally, 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have minimal toxicity in preclinical studies, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is its potent anti-tumor activity in preclinical models of cancer. Additionally, this compound has been shown to have minimal toxicity in preclinical studies, making it a promising candidate for further development. However, one of the limitations of 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is its specificity for BTK, which may limit its effectiveness in cancers that do not depend on this signaling pathway.

Future Directions

There are several future directions for the development of 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. One potential direction is to evaluate the efficacy of this compound in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to evaluate the safety and efficacy of 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide in clinical trials, particularly in patients with B-cell malignancies. Finally, additional studies are needed to identify biomarkers that may predict response to 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, which could help to guide patient selection and treatment decisions.

Synthesis Methods

The synthesis of 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves several steps, including the reaction of 3-chlorobenzoyl chloride with 4-morpholinecarboxylic acid to form 3-chloro-N-(4-morpholinyl)benzamide. This intermediate is then reacted with 3-(4-morpholinylcarbonyl)phenylboronic acid in the presence of a palladium catalyst to form the final product, 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide.

Scientific Research Applications

3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that this compound inhibits the growth and survival of cancer cells by targeting several key signaling pathways, including the PI3K/AKT/mTOR and BTK pathways.

properties

Product Name

3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

IUPAC Name

3-chloro-N-[3-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C18H17ClN2O3/c19-15-5-1-3-13(11-15)17(22)20-16-6-2-4-14(12-16)18(23)21-7-9-24-10-8-21/h1-6,11-12H,7-10H2,(H,20,22)

InChI Key

KQNJYICLYAYQEM-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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